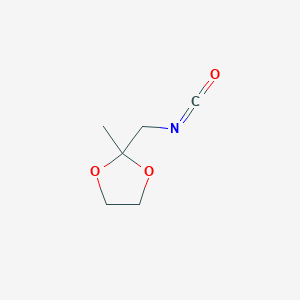
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of an isocyanate group attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-(hydroxymethyl)-2-methyl-1,3-dioxolane with phosgene or a phosgene equivalent. The reaction proceeds as follows:
Starting Material: 2-(Hydroxymethyl)-2-methyl-1,3-dioxolane.
Reagent: Phosgene (COCl₂) or a phosgene equivalent.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to enhance safety measures due to the hazardous nature of phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming urethanes and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Applications De Recherche Scientifique
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are utilized in coatings, adhesives, and foams.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its reactivity and ability to form stable polymers.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in the formation of polyurethanes and other polymers. The molecular targets include hydroxyl and amine groups, leading to the formation of urethane and urea linkages, respectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Isocyanate: Similar in structure but lacks the dioxolane ring.
Phenyl Isocyanate: Contains a phenyl group instead of the dioxolane ring.
Hexamethylene Diisocyanate: A diisocyanate used in the production of polyurethanes with applications in coatings and adhesives.
Uniqueness
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other isocyanates and makes it suitable for specialized applications in polymer chemistry and materials science.
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
2-(isocyanatomethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H9NO3/c1-6(4-7-5-8)9-2-3-10-6/h2-4H2,1H3 |
Clé InChI |
KRKYSJHVSWGPHL-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



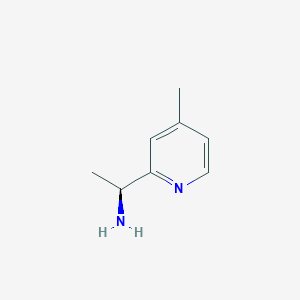
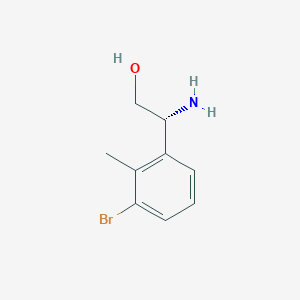

![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
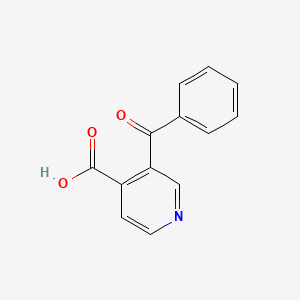
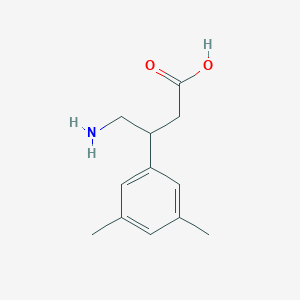
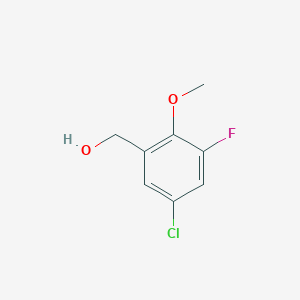
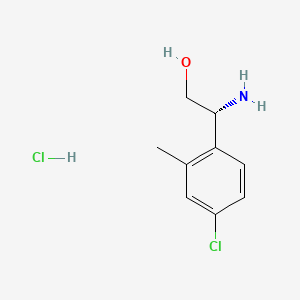
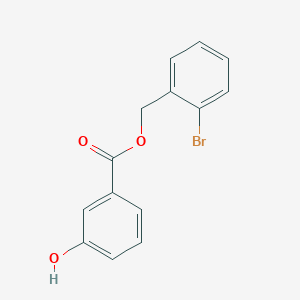


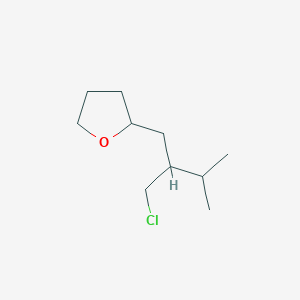
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
